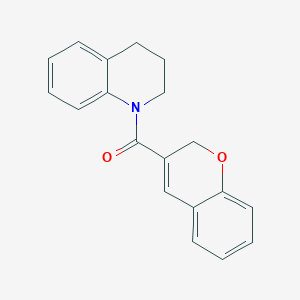
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, also known as CQ1, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its potential as a multi-targeted agent, acting through multiple pathways to achieve its effects. Another advantage is its relatively low toxicity, with studies showing it to be well-tolerated in animal models. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for research on (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone. One area of interest is in optimizing its use as an anti-cancer agent, potentially through combination therapy with other agents. Another area of interest is in further understanding its mechanism of action, which may lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand its potential as an anti-inflammatory agent and to explore its potential in other disease areas.
Méthodes De Synthèse
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone can be synthesized through a multi-step reaction process involving the condensation of 3,4-dihydroquinoline-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction with an acid catalyst to form the final product, (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
Applications De Recherche Scientifique
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of certain types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results showing its ability to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2H-chromen-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(16-12-15-7-2-4-10-18(15)22-13-16)20-11-5-8-14-6-1-3-9-17(14)20/h1-4,6-7,9-10,12H,5,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYMCFQMQEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

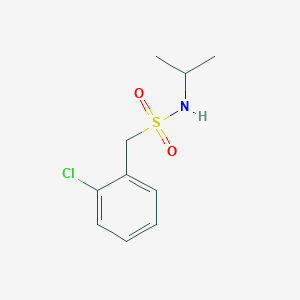
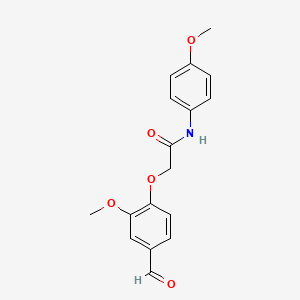
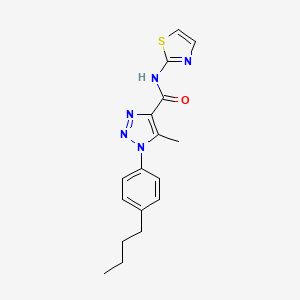
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)
![N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)

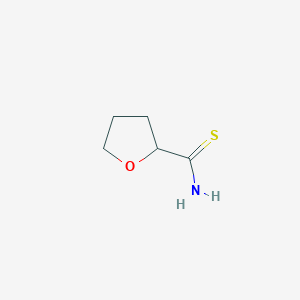
![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)
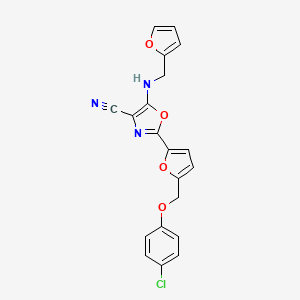
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)